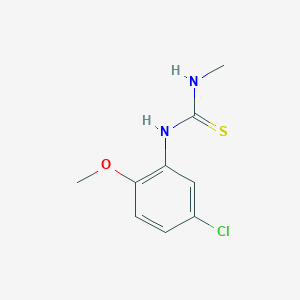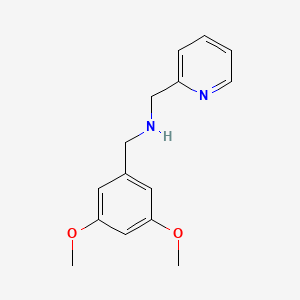
2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
描述
2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, commonly known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxazole derivatives and has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
MPOC exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. MPOC has also been shown to bind to certain receptors in the brain, including the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
MPOC has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. Additionally, MPOC has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
One advantage of using MPOC in laboratory experiments is its high potency and selectivity towards certain enzymes and receptors, making it a useful tool for studying their biological functions. Additionally, MPOC is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MPOC in laboratory experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
未来方向
There are several potential future directions for research on MPOC. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MPOC and its interactions with other molecules in the body. Finally, the development of more potent and selective analogs of MPOC may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, or MPOC, is a chemical compound with potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a promising candidate for further study and development.
合成方法
MPOC can be synthesized through a multi-step process involving the reaction of 2-methylphenyl-2-bromoacetate with piperidine, followed by cyclization with cyanamide and then reaction with ammonium acetate. The final product is obtained through purification and isolation steps.
科学研究应用
MPOC has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. Several studies have reported its anti-cancer properties, including its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, MPOC has been shown to possess anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-7-3-4-8-13(12)15-18-14(11-17)16(20-15)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJROXWANHTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322701 | |
| Record name | 2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
CAS RN |
613650-81-0 | |
| Record name | 2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)
![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)






![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)